5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)-
Description
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- is a heterocyclic compound featuring an oxazolethione core substituted with a phenyl group at position 2 and a triphenylphosphoranylidene moiety at position 2. The triphenylphosphoranylidene group classifies this compound as a phosphorus ylide, which is pivotal in Wittig and related olefination reactions . Such ylides are typically generated via deprotonation of phosphonium salts and exhibit nucleophilic reactivity at the ylidic carbon, enabling carbon-carbon bond formation with carbonyl compounds .
Properties
CAS No. |
70615-80-4 |
|---|---|
Molecular Formula |
C27H20NOPS |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-phenyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C27H20NOPS/c31-27-26(28-25(29-27)21-13-5-1-6-14-21)30(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
ZKPAZGUEMFQKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=S)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- typically involves the reaction of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in the presence of acetic anhydride . This method is efficient and environmentally friendly, as it does not require a reaction solvent or heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Scientific Research Applications
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for various biological pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. This interaction can affect various pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Structure
- 5(4H)-Oxazolethione : The oxazolethione core combines a sulfur atom at position 5 (thione group) and a nitrogen atom in the oxazole ring. This structure confers moderate electron-withdrawing properties, influencing reactivity in nucleophilic substitutions or cycloadditions.
- Triazolethiones (e.g., 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione) : Triazolethiones feature a triazole ring with a thione group, often exhibiting enhanced stability due to aromaticity. The sulfonyl substituents in these compounds increase polarity and solubility in polar solvents .
- Thiazolidinones (e.g., 5-(Z)-arylidene-4-thiazolidinones): These contain a five-membered ring with sulfur and nitrogen atoms, often utilized in medicinal chemistry for their bioactivity. Substituents like methoxyphenyl groups enhance π-π stacking interactions .
Table 1: Structural Comparison
Physicochemical Properties
- Molecular Weight and Solubility: The triphenylphosphoranylidene moiety increases molecular weight and hydrophobicity, reducing aqueous solubility compared to sulfonyl-substituted triazolethiones. Recrystallization protocols for oxazolethione derivatives often employ non-polar solvents like cyclohexane .
- Melting Points : Triazolethiones with sulfonyl groups exhibit higher melting points (>200°C) due to strong intermolecular dipole-dipole interactions, whereas phosphoranylidene derivatives may have lower melting points owing to bulky substituents .
Research Implications and Limitations
The oxazolethione derivative’s unique reactivity profile positions it as a valuable intermediate in organic synthesis, particularly for constructing complex alkenes. In contrast, triazolethiones and thiazolidinones are more amenable to large-scale synthesis due to straightforward aqueous workups .
Biological Activity
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 5(4H)-Oxazolethione derivatives often involves the reaction of oxazolone intermediates with various electrophiles. For instance, the synthesis can be achieved through palladium-catalyzed coupling reactions, which allow for the introduction of different substituents on the oxazole ring. Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) are utilized to confirm the structure of synthesized compounds .
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the oxazole moiety can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Analgesic and Anti-inflammatory Effects
Several studies have investigated the analgesic and anti-inflammatory properties of oxazole derivatives. For example, a study highlighted that certain oxazol-5(4H)-ones demonstrated significant analgesic activity in animal models. The compounds were tested using the writhing test and hot plate test, revealing promising results in pain relief . Additionally, molecular docking studies suggested that these compounds could effectively bind to targets involved in pain signaling pathways, such as TRPV1 and COX enzymes .
Cytotoxicity and Safety Profile
The acute toxicity of 5(4H)-Oxazolethione derivatives has been assessed using OECD guidelines. Results indicated low toxicity levels in animal models, with no significant adverse effects observed in histopathological examinations of vital organs . This safety profile is crucial for potential therapeutic applications.
Case Studies
- Analgesic Activity Study : A recent study synthesized several oxazol-5(4H)-one derivatives and evaluated their analgesic effects. Among the tested compounds, one with a methoxy group exhibited the highest activity in both writhing and hot plate tests, suggesting a structure-activity relationship that merits further exploration .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of various oxazole derivatives against clinical isolates of bacteria. The results demonstrated that certain compounds had minimal inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
